Levomoprolol hydrochloride
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Overview
Description
Levomoprolol hydrochloride is a beta-adrenergic antagonist, specifically the (S)-enantiomer of moprolol. It is commonly used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. The compound is known for its ability to block beta-adrenergic receptors, thereby reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levomoprolol hydrochloride involves the resolution of racemic moprolol. The process typically includes the following steps:
Resolution of Racemic Moprolol: This is achieved using chiral resolution agents to separate the (S)-enantiomer from the racemic mixture.
Formation of Hydrochloride Salt: The (S)-enantiomer is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Resolution: Utilizing industrial-scale chiral resolution techniques.
Purification: Ensuring high purity of the (S)-enantiomer.
Hydrochloride Formation: Reacting the purified (S)-enantiomer with hydrochloric acid under controlled conditions to produce the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Levomoprolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Levomoprolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of beta-adrenergic antagonists.
Biology: Employed in research on cardiovascular physiology and pharmacology.
Medicine: Investigated for its therapeutic effects in treating hypertension, angina, and other cardiovascular conditions.
Industry: Utilized in the development of beta-blocker medications and related pharmaceutical products.
Mechanism of Action
Levomoprolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors in the heart. This action leads to:
Reduction in Heart Rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.
Lowering of Blood Pressure: Through decreased cardiac output and reduced peripheral resistance.
Molecular Targets: The primary targets are the beta-1 adrenergic receptors, which are involved in the regulation of heart rate and contractility.
Comparison with Similar Compounds
Levomoprolol hydrochloride is compared with other beta-adrenergic antagonists such as:
Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects.
Atenolol: A selective beta-1 blocker with a longer half-life and different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker, often compared for its efficacy and side effect profile.
Uniqueness: this compound is unique due to its specific enantiomeric form, which provides a more targeted action with potentially fewer side effects compared to its racemic counterpart .
Properties
CAS No. |
113482-87-4 |
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Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
JKEZSJIWQWVVQR-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1OC)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O.Cl |
Origin of Product |
United States |
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